Ethyl propyl sulfide
Overview
Description
. It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two alkyl groups. This compound is a colorless to almost colorless clear liquid with a distinct odor .
Mechanism of Action
Target of Action
Ethyl propyl sulfide, also known as Ethyl n-propyl sulfide, is a volatile organic compound
Mode of Action
It is known that alkyl halides can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an electron-rich species, attacks an electrophilic carbon, leading to the substitution of the halide group
Biochemical Pathways
It’s known that volatile organic compounds can have an impact on carbohydrate metabolism and amino metabolism
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds. For example, the rate of reactions involving volatile organic compounds can be influenced by temperature .
Biochemical Analysis
Biochemical Properties
Ethyl propyl sulfide plays a significant role in biochemical reactions, particularly in the context of organic geochemistry and hydrothermal environments . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as a substrate for certain sulfur-metabolizing enzymes, facilitating the transformation of sulfur compounds in biological systems. The interactions between this compound and these biomolecules are primarily based on the nucleophilic properties of the sulfur atom, which can form covalent bonds with electrophilic centers in enzymes and proteins.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as heat, light, and oxidative agents. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for its use in biochemical research and applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhancing metabolic activity and promoting cellular health. At high doses, it can have toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as sulfur transferases and oxidases, which facilitate its transformation into other sulfur-containing compounds. These metabolic pathways are crucial for maintaining the balance of sulfur compounds within the cell and ensuring proper cellular function. This compound can also affect metabolite levels by influencing the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within the cell. The distribution of this compound can affect its activity and function, as it needs to reach specific cellular compartments to exert its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can participate in sulfur metabolism and energy production. The subcellular localization of this compound is crucial for its role in cellular processes and biochemical reactions .
Preparation Methods
Ethyl propyl sulfide can be synthesized through various methods. One common method is the Williamson ether synthesis, where an alkyl halide reacts with a thiolate anion (RS-) to form the sulfide . For example, ethyl bromide can react with sodium propylthiolate to produce this compound. The reaction typically occurs under basic conditions and requires a suitable solvent such as ethanol.
Industrial production methods may involve the reaction of ethyl mercaptan with propyl chloride in the presence of a base to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
Ethyl propyl sulfide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions where the sulfur atom acts as a nucleophile.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation with hydrogen peroxide typically yields ethyl propyl sulfoxide.
Scientific Research Applications
Ethyl propyl sulfide has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound to study the behavior of sulfides.
Biology: It serves as a reference compound in studies involving sulfur-containing biomolecules.
Medicine: Research into its potential therapeutic properties is ongoing, although it is not widely used in clinical settings.
Industry: It is used in the production of other chemicals and as a solvent in certain industrial processes.
Comparison with Similar Compounds
Ethyl propyl sulfide can be compared with other similar compounds such as:
Ethyl methyl sulfide: Similar structure but with a methyl group instead of a propyl group.
Propyl ethyl disulfide: Contains a disulfide bond instead of a single sulfur atom.
Ethyl phenyl sulfide: Contains a phenyl group instead of a propyl group
This compound is unique due to its specific alkyl groups and the resulting chemical properties, such as its boiling point and reactivity.
Properties
IUPAC Name |
1-ethylsulfanylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-3-5-6-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDDFDQTSXYYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041958 | |
Record name | Ethyl propyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4110-50-3 | |
Record name | Ethyl propyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4110-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl propyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl propyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl propyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl propyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL PROPYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FK48S87VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different structural conformations of Ethyl Propyl Sulfide and how do they impact its properties?
A1: this compound exhibits various rotational isomers due to the rotation around its S-C and C-C bonds. Research indicates that the gauche conformation, where the dihedral angle around the S-C bond is approximately 60 degrees, is more stable than the trans conformation in the liquid state []. Additionally, the gauche conformation around the C-C bond adjacent to the S-C bond shows comparable stability to the trans conformation []. These conformational preferences influence the molecule's vibrational spectra and ultimately its physical and chemical properties.
Q2: How can this compound be detected in complex mixtures, especially in the context of chemical warfare agent identification?
A2: While traditional methods like GC-MS can struggle with unambiguous identification in complex mixtures, combining experimental and theoretical data offers a more robust approach. A study demonstrated the successful identification of this compound within a mixture also containing potential chemical warfare agent simulants []. This method, termed Density Functional Theory and Spectroscopy Integrated Identification Method (D-SIIM), leverages GC-MS data alongside NMR, IR spectroscopy, and DFT-calculated NMR/IR predictions []. By comparing the experimental data with the theoretical predictions, researchers can more confidently confirm or exclude the presence of this compound even in challenging sample matrices.
Q3: How does the understanding of this compound's conformational behavior contribute to broader scientific knowledge?
A3: Analyzing the conformational preferences of this compound provides valuable insights into the factors governing molecular stability, particularly the role of repulsive forces between non-bonded hydrogen atoms []. This knowledge contributes to a deeper understanding of molecular mechanics and aids in predicting the behavior and properties of other similar organic molecules.
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